potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-methyl-1-naphthalene)trifluoroborate can be synthesized through the reaction of 4-methyl-1-naphthalene with boron trifluoride in the presence of a potassium source. The reaction typically involves the use of an inert atmosphere and anhydrous conditions to prevent the hydrolysis of boron trifluoride. The reaction is carried out at low temperatures to ensure the stability of the trifluoroborate complex.
Industrial Production Methods
Industrial production of Potassium (4-methyl-1-naphthalene)trifluoroborate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired quality for research applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-methyl-1-naphthalene)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group on the naphthalene ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The naphthalene ring can undergo reduction reactions to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalene derivatives with various functional groups.
Oxidation Reactions: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Dihydronaphthalene derivatives.
Scientific Research Applications
Potassium (4-methyl-1-naphthalene)trifluoroborate is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Biology: Employed in the study of protein-ligand interactions and the development of new biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium (4-methyl-1-naphthalene)trifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, forming stable complexes with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Potassium (4-methyl-1-naphthalene)trifluoroborate: Similar compounds include other trifluoroborate derivatives such as Potassium (4-methyl-2-naphthalene)trifluoroborate and Potassium (4-methyl-3-naphthalene)trifluoroborate.
Boron-containing Compounds: Other boron-containing compounds like boronic acids and boronate esters share similar chemical properties and reactivity.
Uniqueness
Potassium (4-methyl-1-naphthalene)trifluoroborate is unique due to its specific structure, which combines the naphthalene ring with a trifluoroborate group. This combination imparts unique chemical and physical properties, making it a valuable reagent in various research applications. Its stability and reactivity under different conditions also distinguish it from other similar compounds.
Properties
IUPAC Name |
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUPDNTOPJMOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.